molecular formula C27H26N2O5S2 B11679454 Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11679454
M. Wt: 522.6 g/mol
InChI Key: IIJJEAZLQNCULK-UHFFFAOYSA-N
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Description

ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This particular compound is notable for its potential biological activities and its structural complexity, which includes a naphthalene moiety and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the construction of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.

This can be achieved through amide bond formation reactions, where the naphthalene-2-amine derivative is reacted with the appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage .

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. This may involve the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, naphthalene moiety, and sulfonamide group.

Properties

Molecular Formula

C27H26N2O5S2

Molecular Weight

522.6 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[3-[(4-methylphenyl)sulfonylamino]naphthalene-2-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C27H26N2O5S2/c1-4-20-16-23(27(31)34-5-2)26(35-20)28-25(30)22-14-18-8-6-7-9-19(18)15-24(22)29-36(32,33)21-12-10-17(3)11-13-21/h6-16,29H,4-5H2,1-3H3,(H,28,30)

InChI Key

IIJJEAZLQNCULK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2NS(=O)(=O)C4=CC=C(C=C4)C)C(=O)OCC

Origin of Product

United States

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